molecular formula C21H26ClN5O4S B3979242 1-[(4-CHLOROPHENYL)SULFONYL]-4-[3-(4-METHYLPIPERAZINO)-4-NITROPHENYL]PIPERAZINE

1-[(4-CHLOROPHENYL)SULFONYL]-4-[3-(4-METHYLPIPERAZINO)-4-NITROPHENYL]PIPERAZINE

Cat. No.: B3979242
M. Wt: 480.0 g/mol
InChI Key: JVZLVTGSTOSMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-CHLOROPHENYL)SULFONYL]-4-[3-(4-METHYLPIPERAZINO)-4-NITROPHENYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenylsulfonyl group and a nitrophenyl group attached to a piperazine ring

Properties

IUPAC Name

1-[5-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O4S/c1-23-8-10-25(11-9-23)21-16-18(4-7-20(21)27(28)29)24-12-14-26(15-13-24)32(30,31)19-5-2-17(22)3-6-19/h2-7,16H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZLVTGSTOSMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)SULFONYL]-4-[3-(4-METHYLPIPERAZINO)-4-NITROPHENYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenylsulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the chlorophenylsulfonyl moiety.

Scientific Research Applications

1-[(4-CHLOROPHENYL)SULFONYL]-4-[3-(4-METHYLPIPERAZINO)-4-NITROPHENYL]PIPERAZINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)SULFONYL]-4-[3-(4-METHYLPIPERAZINO)-4-NITROPHENYL]PIPERAZINE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s piperazine ring and functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist at histamine receptors, thereby reducing allergic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-CHLOROPHENYL)SULFONYL]-4-[3-(4-METHYLPIPERAZINO)-4-NITROPHENYL]PIPERAZINE is unique due to its combination of a chlorophenylsulfonyl group and a nitrophenyl group on a piperazine ring. This structural arrangement imparts distinct biological activities and chemical reactivity, making it a valuable compound in various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-CHLOROPHENYL)SULFONYL]-4-[3-(4-METHYLPIPERAZINO)-4-NITROPHENYL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[(4-CHLOROPHENYL)SULFONYL]-4-[3-(4-METHYLPIPERAZINO)-4-NITROPHENYL]PIPERAZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.